molecular formula C26H26N4O4 B13381070 N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide

Cat. No.: B13381070
M. Wt: 458.5 g/mol
InChI Key: IBZZPMHIBQVIEF-BIOSWABKSA-N
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Description

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide is a complex organic compound with a molecular formula of C24H24N4O3 This compound is known for its unique structural features, which include a dimethylamino group, a hydroxy-methoxybenzylidene moiety, and a hydrazino-carbonyl-vinyl linkage

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H26N4O4/c1-30(2)21-11-9-18(10-12-21)15-23(28-25(32)19-7-5-4-6-8-19)26(33)29-27-17-20-16-22(34-3)13-14-24(20)31/h4-17,31H,1-3H3,(H,28,32)(H,29,33)/b23-15-,27-17+

InChI Key

IBZZPMHIBQVIEF-BIOSWABKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC(=C2)OC)O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)OC)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylidene Hydrazone: The reaction between 2-hydroxy-5-methoxybenzaldehyde and hydrazine hydrate forms the benzylidene hydrazone intermediate.

    Coupling with Dimethylaminobenzaldehyde: The benzylidene hydrazone is then coupled with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide
  • N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-ethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide

Uniqueness

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group, in particular, can influence its electronic properties and interactions with biological targets, making it a valuable compound for research and development.

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